2-Amino-4,6-difluorophenol
Overview
Description
“2-Amino-4,6-difluorophenol” is a chemical compound with the molecular formula C6H5F2NO . It is a solid substance and is used as a building block for the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 . The molecular weight of the compound is 145.107 Da .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 145.107 Da and a density of 1.5±0.1 g/cm3 . The boiling point is 224.2±40.0 °C at 760 mmHg .
Scientific Research Applications
Bioisosteric Analogs of Gamma-Aminobutyric Acid (GABA)
- 2,6-Difluorophenol derivatives, such as 3-(Aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2, 6-difluorophenol, have been explored as potential bioisosteric analogues of gamma-aminobutyric acid (GABA). These compounds have been found to inhibit pig brain gamma-aminobutyric acid aminotransferase, indicating their potential as lipophilic substitutes for carboxylic acid in drug candidates (Qiu et al., 1999).
Fluorescence Probes for Reactive Oxygen Species
- Novel fluorescence probes like HPF and APF, synthesized from derivatives including 2-amino-4,6-difluorophenol, can selectively detect highly reactive oxygen species (hROS). These probes have been applied to living cells and are useful for studying hROS and −OCl roles in biological and chemical applications (Setsukinai et al., 2003).
Vibrational Spectral Study
- The vibrational spectra of 2,6-difluorophenol, a related compound, have been analyzed using scaled quantum mechanical studies. This research is significant for understanding the hydrogen-bonded systems in such fluorine-containing compounds (Macsári et al., 1997).
Solubility Measurement in Solvents
- The solubility of 2-amino-4,6-dichloropyrimidine, closely related to this compound, has been measured in various solvents. This study is crucial for its purification and further theoretical studies (Li et al., 2018).
Oxidative Polymerization
- Oxidative polymerization of 2,6-difluorophenol using Fe-salen complex and hydrogen peroxide has led to the synthesis of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This indicates its potential use in material science and polymer chemistry (Ikeda et al., 2000).
Photopolymerization Processes
- 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, similar in structure to this compound, have shown effectiveness in monitoring and accelerating various photopolymerization processes under UV light. This suggests its application in material sciences and industrial chemistry (Ortyl et al., 2019).
Safety and Hazards
“2-Amino-4,6-difluorophenol” is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Properties
IUPAC Name |
2-amino-4,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHCPCIXAKDNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372208 | |
Record name | 2-amino-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133788-83-7 | |
Record name | 2-amino-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133788-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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